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molecular formula C14H21O4P B8521335 Dimethyl (3,3-dimethyl-2-oxo-4-phenylbutyl)phosphonate CAS No. 41640-08-8

Dimethyl (3,3-dimethyl-2-oxo-4-phenylbutyl)phosphonate

Cat. No. B8521335
M. Wt: 284.29 g/mol
InChI Key: IVLWJCGGTRWYSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03987087

Procedure details

To a solution of dimethyl methylphosphonate (63 g.) in tetrahydrofuran (600 ml.) under nitrogen at -75°, there is added 312 ml. of 1.6 M n-butyl lithium in hexane, while maintaining the temperature below -55°. A solution of 2,2-dimethyl-3-phenylpropionyl chloride (part 2, 48.2 g.) in tetrahydrofuran is added while maintaining the temperature below -60°. The mixture is stirred at that temperature for 2 hrs. and then the temperature is allowed to rise to about 25° C. and the mixture is stirred at that temperature for 16 hrs. Acetic acid (20 ml.) is added, the mixture is concentrated, the residue is shaken with a mixture of diethyl ether-methylene chloride (3:1, v/v) and cold dilute sodium bicarbonate solution. The organic layer is separated, washed with brine, dried and concentrated. The residue is crystallized from diethylether to give the title compound, 62 g.; m.p. 48°-51°; NMR peaks at 7.2, 3.83 and 3.64, 3.28 and 2.9, 2.8 and 1.13 δ.
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
48.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4].C([Li])CCC.[CH3:13][C:14]([CH3:25])([CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[C:15](Cl)=[O:16].C(O)(=O)C>O1CCCC1.CCCCCC>[CH3:13][C:14]([CH3:25])([CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[C:15](=[O:16])[CH2:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4]

Inputs

Step One
Name
Quantity
63 g
Type
reactant
Smiles
CP(OC)(OC)=O
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
48.2 g
Type
reactant
Smiles
CC(C(=O)Cl)(CC1=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at that temperature for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below -60°
CUSTOM
Type
CUSTOM
Details
to rise to about 25° C.
STIRRING
Type
STIRRING
Details
the mixture is stirred at that temperature for 16 hrs
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated
STIRRING
Type
STIRRING
Details
the residue is shaken with a mixture of diethyl ether-methylene chloride (3:1
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from diethylether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C(CP(OC)(OC)=O)=O)(CC1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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